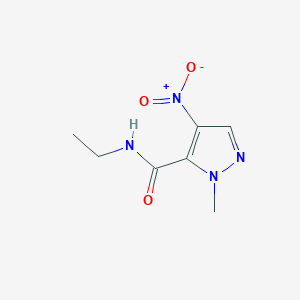

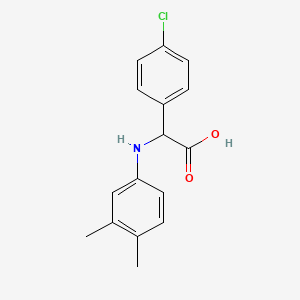

N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a chemical compound that can be synthesized through a novel one-pot synthetic approach. This approach involves the rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence, which is applicable to the synthesis of various oxalamides and anthranilic acid derivatives .

Synthesis Analysis

The synthesis of related oxalamides has been demonstrated through a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method is operationally simple and high yielding, providing a useful formula for the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from corresponding methanones . Although the specific synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is not detailed, the described methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

While the exact molecular structure of N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is not provided, related compounds have been studied. For instance, a molecular complex involving a dimethylaminophenyl moiety has been analyzed, revealing hydrogen bonding and π-π* interactions, with intermolecular contacts shorter than 3.2 Å . These structural insights could be relevant when considering the molecular structure of N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, such as the regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates. This process involves the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with monosubstituted hydrazines, resulting in products with excellent regioselectivity and good yields . This information could be extrapolated to hypothesize about the chemical reactions that N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide are not directly reported in the provided papers. However, by examining the properties of structurally related compounds, one can infer that such oxalamides may exhibit significant intermolecular interactions, which could influence their melting points, solubility, and stability . The presence of a nitro group and a dimethylamino group could also affect the compound's acidity, basicity, and reactivity towards various reagents .

Aplicaciones Científicas De Investigación

1. Synthetic Approaches

A study by Mamedov et al. (2016) discusses a novel synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, potentially applicable to the synthesis of compounds including N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide. This method is described as operationally simple and high yielding, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

2. Photolabile Polymers

Sobolčiak et al. (2013) synthesized a cationic polymer that transforms to a zwitterionic carboxybetaine form upon irradiation. This polymer, involving components like N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, shows potential in DNA condensation and release, as well as switching antibacterial activity (Sobolčiak et al., 2013).

3. Chemical Reactions and Adduct Formation

Okazaki et al. (1993) explored the reaction of N-Nitroso-N-methylvinylamine with dimethyldioxirane, producing compounds that could be structurally related or involve mechanisms similar to those seen in compounds like N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide. This study provides insights into the chemical behavior and potential applications in the synthesis of complex organic molecules (Okazaki et al., 1993).

4. Potential in Propellant Stabilization

Curtis (1988) developed a method for the N-ethylation and methylation of 1,3-diphenylureas, which may relate to the chemical behavior of N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide. This research suggests possible applications in propellant stabilization, indicating the compound's potential utility in materials science (Curtis, 1988).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-9-4-5-10(17(20)21)8-11(9)15-13(19)12(18)14-6-7-16(2)3/h4-5,8H,6-7H2,1-3H3,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXUQJQXUHMSEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)

![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)

![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)

![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)

![N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide](/img/structure/B2506044.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2506046.png)

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2506047.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2506048.png)